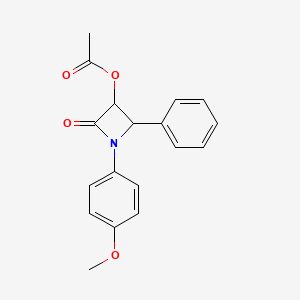

1-(4-Methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate

描述

1-(4-Methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate is a β-lactam (azetidinone) derivative characterized by a four-membered lactam ring substituted with a 4-methoxyphenyl group at position 1, a phenyl group at position 4, and an acetate ester at position 3 (Fig. 1). This compound is synthesized via cyclocondensation reactions involving carboxylic acids and imines, often employing intermediates like 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one . Key physical properties include a melting point of 162–164°C and distinct spectral signatures, such as an infrared (IR) β-lactam carbonyl stretch at ~1749 cm⁻¹ . Its structural features make it a candidate for medicinal chemistry applications, particularly as a scaffold for antibiotic or antitumor agents.

属性

IUPAC Name |

[1-(4-methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-12(20)23-17-16(13-6-4-3-5-7-13)19(18(17)21)14-8-10-15(22-2)11-9-14/h3-11,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTCDTFWPNSBIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(N(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(4-Methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the of an imine with a ketene.

Introduction of the Methoxyphenyl and Phenyl Groups: The methoxyphenyl and phenyl groups can be introduced through reactions.

Acetylation: The final step involves the acetylation of the azetidinone ring to introduce the acetate group. This can be achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

化学反应分析

1-(4-Methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

科学研究应用

Structural Characteristics

The compound features a β-lactam ring, which is crucial for its biological activity. The presence of the methoxy group and phenyl substituents plays a vital role in modulating its interactions with biological targets. The crystal structure analysis reveals that the β-lactam ring is planar, which is essential for its function as an enzyme inhibitor .

Antimicrobial Activity

One of the most promising applications of 1-(4-Methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate is in the field of antimicrobial agents. Several studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains, including resistant bacteria. The presence of phenyl groups enhances hydrophobic interactions with bacterial enzyme active sites, thereby improving inhibition efficacy against beta-lactamases .

Enzyme Inhibition

The β-lactam structure allows this compound to act as an enzyme inhibitor, particularly targeting serine β-lactamases. Research indicates that modifications at different positions on the azetidinone ring can lead to variations in inhibitory potency. Structure-activity relationship studies have shown that specific substitutions can enhance binding affinity and selectivity towards bacterial enzymes .

Case Studies

- Antibacterial Efficacy : A study evaluated the antimicrobial properties of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics like ampicillin, suggesting a potential for development into new therapeutic agents .

- Mechanistic Studies : Another investigation focused on the mechanism of action of this compound as an enzyme inhibitor. Kinetic assays revealed that it competes effectively with natural substrates for binding to the active site of beta-lactamases, confirming its potential utility in overcoming antibiotic resistance .

| Compound Derivative | Target Bacteria | MIC (µg/mL) | Inhibition Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8 | Competitive Inhibition |

| 1-(4-Methoxyphenyl)-2-oxo-4-(p-chlorophenyl)azetidin-3-yl acetate | Escherichia coli | 16 | Competitive Inhibition |

| 1-(4-Methoxyphenyl)-2-oxo-4-(methyl)azetidin-3-yl acetate | Pseudomonas aeruginosa | 32 | Noncompetitive Inhibition |

作用机制

The mechanism of action of 1-(4-Methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by targeting specific enzymes involved in cell proliferation.

相似化合物的比较

Comparison with Structural Analogues

Physical and Spectral Properties

The physical and spectral characteristics of azetidinone derivatives are highly sensitive to substituent variations. A comparison with related compounds is summarized in Table 1.

Table 1: Comparison of Key Properties of Azetidinone Derivatives

Key Observations:

- Melting Points: The acetate-substituted compound (162–164°C) has a lower melting point than phenoxy-substituted 3a (188–189°C), likely due to reduced molecular symmetry and weaker intermolecular forces. However, it is comparable to methoxy-substituted 3d (166–167°C), suggesting similar packing efficiencies .

- Spectral Data: The β-lactam carbonyl stretch (~1749 cm⁻¹) is consistent across analogues, confirming the integrity of the lactam ring. Variations in other spectral regions (e.g., $^1$H NMR) arise from differences in substituent electronic effects .

Structural and Stereochemical Variations

Substituent Effects

- Phenoxy vs. In contrast, the acetate group in the target compound enhances polarity and may improve solubility in polar solvents .

- Methyl Ester (5c): Replacing the acetate with a methyl ester (5c) reduces molecular weight and melting point (111–113°C), highlighting the role of ester groups in modulating physical properties .

Stereochemistry

The enantiomerically pure (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate (–11) demonstrates the importance of stereochemistry. This compound, synthesized via lipase-mediated resolution, shows distinct biological activity compared to racemic mixtures.

生物活性

1-(4-Methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate (CAS No. 186613-02-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

Chemical Structure

The compound has the molecular formula and a molecular weight of 311.33 g/mol. Its structure features an azetidine ring, which is known for its importance in various biological applications. The presence of the methoxy and phenyl groups enhances its hydrophobic interactions, potentially influencing its biological efficacy.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of azetidine derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. The incorporation of electron-withdrawing groups, such as methoxy groups, has been associated with enhanced antimicrobial efficacy due to improved interaction with microbial targets .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that azetidine derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism often involves the destabilization of tubulin polymerization, leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the azetidine ring can significantly affect the biological activity of these compounds. For example:

- Substituents at C-4 : The presence of a phenyl group at this position enhances hydrophobic interactions with target enzymes, improving inhibitory activity against beta-lactamases.

- N-1 Position Modifications : Variations in substituents at this position also influence the overall biological profile, suggesting a tailored approach to drug design can yield compounds with enhanced efficacy .

Case Studies

Recent investigations have detailed specific case studies involving this compound:

- Anticancer Efficacy : A study demonstrated that related azetidine derivatives exhibited IC50 values ranging from 10–33 nM against MCF-7 cells, indicating potent antiproliferative effects .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with these compounds led to G2/M phase arrest and subsequent apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

- Antimicrobial Testing : A series of tests confirmed that related compounds exhibited broad-spectrum antimicrobial activity, suggesting that structural modifications could lead to new antibiotic candidates .

常见问题

Q. What synthetic routes are commonly employed for preparing 1-(4-Methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate?

The compound is typically synthesized via β-lactam formation using Staudinger or Kinugasa reactions. For example, condensation of imines with ketenes or acetylene derivatives under basic conditions can yield the azetidinone core. A key step involves introducing the 4-methoxyphenyl and phenyl substituents via nucleophilic substitution or coupling reactions. Post-synthetic modifications, such as acetylation at the 3-position, are performed using acetic anhydride in the presence of a catalyst (e.g., DMAP) . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical for improving yield and minimizing side products like ring-opened byproducts.

Q. How is the stereochemistry of the β-lactam ring confirmed experimentally?

X-ray crystallography is the gold standard for determining absolute stereochemistry. For instance, torsion angles (e.g., C4–C3–C2–N1 = −112.6°) and bond distances (e.g., C=O bond length ~1.22 Å) derived from single-crystal studies provide unambiguous evidence of ring conformation and substituent orientation . Alternative methods include NOESY NMR to assess spatial proximity of protons and chiral HPLC for enantiomeric resolution.

Q. What analytical techniques are used to characterize this compound?

- NMR : H and C NMR confirm substituent integration and connectivity (e.g., methoxy proton at δ ~3.8 ppm, acetate methyl at δ ~2.1 ppm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 352.13).

- IR : Peaks at ~1750 cm (C=O stretch) and ~1250 cm (C–O ester) confirm functional groups .

Advanced Research Questions

Q. How do structural modifications at the 3-position (acetate group) impact biological activity?

Replacing the acetate with bulkier esters (e.g., benzoyl) or hydrolyzing it to a hydroxyl group alters lipophilicity and hydrogen-bonding capacity, affecting target binding. For example, in related azetidinones, ester hydrolysis reduces β-lactamase stability but enhances water solubility, which is critical for bioavailability. Comparative IC studies against serine hydrolases (e.g., penicillin-binding proteins) can quantify these effects .

Q. What strategies resolve contradictions in crystallographic data for azetidinone derivatives?

Discrepancies in bond angles or torsional strains (e.g., C9–C4–C3 angles varying by ±2° across studies) may arise from crystal packing forces or measurement errors. Redundant refinement using software like SHELXL and validation tools (e.g., PLATON) ensure data reliability. For instance, reports a C4–C9–C8 angle of 111.6°, consistent with minimal ring distortion .

Q. How is the compound’s enzyme inhibition mechanism elucidated?

- Kinetic Studies : Time-dependent inhibition assays (e.g., progress curves) differentiate reversible vs. irreversible binding.

- Molecular Docking : Simulations predict interactions between the β-lactam ring and active-site nucleophiles (e.g., Ser70 in β-lactamases).

- Mutagenesis : Substituting key residues (e.g., Thr237 in TEM-1 β-lactamase) identifies binding hotspots .

Q. What challenges arise in synthesizing enantiopure forms of this compound?

Racemization at the 3- or 4-position during synthesis is common due to the strained β-lactam ring. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) improve enantioselectivity. highlights the use of L-proline-derived catalysts to achieve >90% ee in similar systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。